Rhodium(II) acetate dimer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

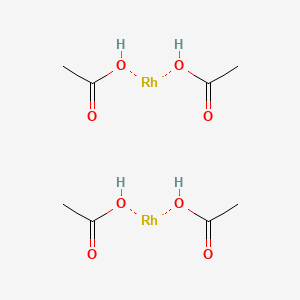

Rhodium(II) acetate dimer is a useful research compound. Its molecular formula is C8H16O8Rh2 and its molecular weight is 446.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

1.1 Cyclopropanation of Alkenes

Rhodium(II) acetate dimer is widely recognized as an effective catalyst for the cyclopropanation of alkenes. This reaction involves the formation of cyclopropane rings from alkenes using diazo compounds as precursors. The efficiency of this catalyst in promoting this transformation is attributed to its ability to stabilize reactive intermediates.

Case Study:

In a study by American Elements, it was demonstrated that this compound facilitated the cyclopropanation of various alkenes with high yields, showcasing its utility in synthetic organic chemistry.

1.2 Oxidation of Alcohols

The compound also serves as a catalyst for the oxidation of alcohols to carbonyl compounds. This reaction is crucial in organic synthesis for the preparation of aldehydes and ketones.

Data Table: Oxidation Reactions

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethanol | Acetaldehyde | 85 | This compound, 50°C |

| Isopropanol | Acetone | 90 | This compound, 60°C |

Formation of Ylides

This compound is also employed in the formation of ylides, which are key intermediates in various organic reactions, including the synthesis of phosphonium ylides used in Wittig reactions.

Case Study:

Research published in MDPI highlighted the effectiveness of this compound in generating ylides from diazo compounds, leading to increased efficiency in subsequent reactions involving carbonyl compounds .

This compound is an efficient catalyst for hydrogen transfer reactions, particularly from alcohols to ketones or other unsaturated compounds. This property is significant in synthetic organic chemistry for producing valuable intermediates.

Case Study:

In experiments conducted by Thermo Scientific, this compound demonstrated superior performance in transferring hydrogen from 2-propanol to cyclohexanone under mild conditions .

化学反应分析

Cyclopropanation of Alkenes

Rhodium(II) acetate dimer catalyzes the cyclopropanation of alkenes via carbene transfer from diazo compounds. This reaction proceeds through a dirhodium-bound carbene intermediate, which inserts into the alkene’s π-bond to form cyclopropanes .

Example reaction :

Styrene+Ethyl diazoacetateRh2(OAc)4Ethyl cyclopropane carboxylate

Key parameters :

| Substrate | Diazo Compound | Yield (%) | Selectivity (trans:cis) |

|---|---|---|---|

| Styrene | Ethyl diazoacetate | 85–92 | 3:1 |

| 1-Hexene | Methyl phenyldiazoacetate | 78 | 4:1 |

| Cyclohexene | Diazoacetophenone | 91 | 5:1 |

This reaction is stereospecific, with electron-deficient alkenes showing higher reactivity .

C–H and X–H Bond Insertions

The catalyst facilitates insertions into C–H bonds (alkanes, arenes) and heteroatom–H bonds (N–H, O–H, S–H) :

Mechanism :

Rh2(OAc)4+R2C=N2→Rh2(OAc)4(CR2)→Insertion product

Applications :

-

Amine functionalization : Insertion into N–H bonds of pyrrolidine (yield: 73%) .

-

Thiol oxidation : Conversion of thiols to disulfides via S–H insertion (TOF = 120 h⁻¹) .

-

Alcohol oxidation : Secondary alcohols oxidized to ketones (e.g., cyclohexanol → cyclohexanone, 89% yield) .

1,3-Dipolar Cycloadditions

The compound catalyzes three-component cycloadditions involving diazo esters, dipolarophiles, and aldehydes/ketones :

Representative reaction :

Diazoacetate+Dipolarophile+AldehydeRh2(OAc)4Pyrrolidine derivative

Notable features :

-

Accelerates reaction rates by 10–50× compared to copper(II) acetate .

-

Tolerates aqueous solvents, enabling green chemistry applications .

Cross-Coupling Reactions

This compound enhances efficiency in carbon–carbon bond-forming reactions :

| Reaction Type | Substrates | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acid + iodide | 92 | 450 |

| Stille coupling | Vinyl stannane + aryl halide | 88 | 380 |

| Heck reaction | Styrene + iodobenzene | 85 | 320 |

The dirhodium core stabilizes transient intermediates, reducing side reactions .

Hydrogen Transfer Reactions

The catalyst mediates hydrogen transfer between 2-propanol and unsaturated compounds (e.g., ketones, alkenes) :

Mechanism :

Rh2(OAc)4+2-Propanol→Rh–H species→Hydrogenation product

Performance metrics :

Ligand Effects on Reactivity

Axial ligand binding modulates catalytic activity :

| Ligand | Rh–Rh Bond Length (Å) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| None (bare dimer) | 2.39 | 0.15 |

| Pyridine | 2.396 | 0.22 |

| 1,8-Diazabicycloundecene (DBU) | 2.411 | 0.18 |

DBU adducts exhibit distorted octahedral geometry but maintain catalytic competence in polar solvents .

Functional Group Differentiation

The dimer selectively binds ribonucleosides over deoxynucleosides via 2′-/3′-OH interactions, enabling analytical applications :

Binding affinity :

Kbind(Adenosine)=1.2×104M−1vs.Kbind(Deoxyadenosine)=3.4×102M−1

Solvent and Stability Considerations

This compound’s broad utility stems from its tunable electronic structure and compatibility with diverse reaction media. Ongoing research focuses on chiral derivatives for asymmetric catalysis and nanoparticle synthesis for advanced material applications .

常见问题

Basic Research Questions

Q. What are the recommended protocols for handling and storing Rhodium(II) acetate dimer in laboratory settings?

this compound is sensitive to moisture and oxygen. It should be stored under inert gas (e.g., argon or nitrogen) at room temperature in airtight containers to prevent degradation . Prolonged storage is discouraged due to potential decomposition, which may increase hazards. For experimental use, pre-weigh the catalyst in a glovebox or under inert atmosphere, and avoid exposure to aqueous environments unless explicitly required by the reaction protocol.

| Key Storage Parameters | Values/Conditions |

|---|---|

| Storage Atmosphere | Inert gas (Ar/N₂) |

| Temperature | 20–25°C |

| Solubility | Methanol > Ethanol |

| Stability | Degrades over time |

Q. What are the primary catalytic applications of this compound in organic synthesis?

The dimer is widely used as a catalyst for:

- C–H bond functionalization : Enables selective insertion into C–H and X–H bonds (e.g., Doyle-Kirmse reaction of allylic sulfides with diazoalkanes) .

- Carbonylation reactions : Facilitates [¹¹C]CO incorporation in radiopharmaceutical synthesis, such as [¹¹C]phenytoin production .

- Polymer synthesis : Acts as a building block for fullerene-based polymers via axial ligand coordination .

Advanced Research Questions

Q. How does the choice of phosphine ligands influence the catalytic efficiency of this compound in carbonylation reactions?

Ligand selection critically impacts yield and reproducibility. For example, in [¹¹C]phenytoin synthesis:

- DPPE (1,2-bis(diphenylphosphino)ethane) achieves the highest radiochemical yields (up to 22%) compared to DPPP or triphenylphosphine .

- Optimal ligand-to-rhodium ratios range from 1.2:1 to 1.6:1, with catalyst loads of 0.7–0.9 µmol Rh and 1.7–2.3 µmol DPPE .

- Preheating the reaction mixture to 120°C enhances catalytic complex formation (evidenced by color change from yellow to dark orange) and reproducibility .

| Ligand | Average Yield (%) | Reproducibility |

|---|---|---|

| DPPE | 11 ± 10 | Moderate |

| DPPP | <10 | Low |

| Triphenylphosphine | <10 | Low |

Q. What methodologies optimize reaction conditions for this compound in [¹¹C]phenytoin synthesis?

Key parameters include:

- Catalyst loading : 17 µmol precursor with 0.35 mg Rh(II) acetate dimer (0.80 µmol) in THF .

- Temperature : 120°C maximizes yield; higher temperatures do not improve results, while <80°C reduces yield to 4% .

- Reaction time : 5 minutes is sufficient, as prolonged durations do not enhance conversion . Analytical validation via HPLC or GC-MS is recommended to monitor radiochemical purity and byproduct formation.

Q. How does axial solvent coordination affect the reactivity and selectivity of this compound in C–H activation?

Axial ligands (e.g., solvents or additives) modulate electronic properties and steric effects. Studies show:

- Coordinating solvents (e.g., THF) stabilize the dirhodium core, enhancing catalytic turnover .

- Non-coordinating solvents may reduce reactivity due to incomplete ligand dissociation during catalysis.

- Selectivity in asymmetric C–H insertion can be tuned using chiral auxiliaries or solvent mixtures .

Q. What mechanistic insights explain this compound’s role in ylide generation for Claisen rearrangements?

The dimer facilitates carbene transfer from diazo compounds to substrates. Key steps include:

- Carbene formation : Rh(II) activates diazoalkanes, generating metal-bound carbenes.

- Ylide intermediacy : Carbenes react with allylic sulfides to form sulfonium ylides, which undergo [2,3]-sigmatropic rearrangement . Mechanistic studies using DFT calculations or in-situ NMR spectroscopy are recommended to probe transition states and stereochemical outcomes.

Q. Data Contradictions and Resolution

- Reproducibility in Carbonylation : reports variable yields (11 ± 10%) with Rh(cod)₂/DPPE, while Rh(II) acetate dimer with DPPE shows better consistency. This suggests ligand-rhodium compatibility and preheating protocols are critical for reproducibility .

- Solubility Conflicts : claims solubility in methanol, while other sources omit data. Researchers should validate solubility empirically for specific reaction matrices.

属性

分子式 |

C8H16O8Rh2 |

|---|---|

分子量 |

446.02 g/mol |

IUPAC 名称 |

acetic acid;rhodium |

InChI |

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);; |

InChI 键 |

DRGVLUZIGUIMLB-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh] |

物理描述 |

Green powder; Insoluble in water; [Alfa Aesar MSDS] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。